![molecular formula C6H12N2O2 B13300154 3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B13300154.png)
3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one is an organic compound with the molecular formula C6H13N2O2. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a methylamino group attached to an ethyl chain, which is further connected to an oxazolidinone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one typically involves the reaction of ethylamine with oxazolidinone under controlled conditions. One common method includes the use of methylamine as a starting material, which reacts with ethyl oxazolidinone in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methylene dichloride or tetrahydrofuran (THF) at a temperature range of 20-30°C .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazolidinone derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazolidinone compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the growth and proliferation of bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride
- Tris(2-(methylamino)ethyl)amine
Uniqueness
Compared to similar compounds, this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its oxazolidinone ring and methylamino group contribute to its versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C6H12N2O2 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
3-[2-(methylamino)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-7-2-3-8-4-5-10-6(8)9/h7H,2-5H2,1H3 |
InChI-Schlüssel |
RKLOBJQVKXENDO-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





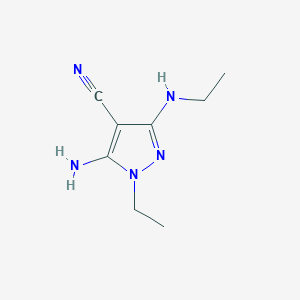
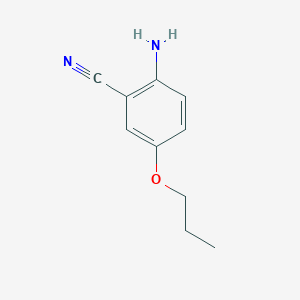
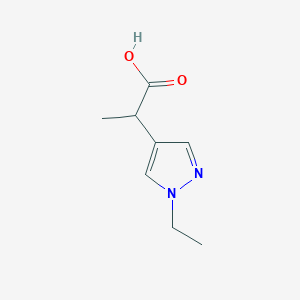
![4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol](/img/structure/B13300101.png)

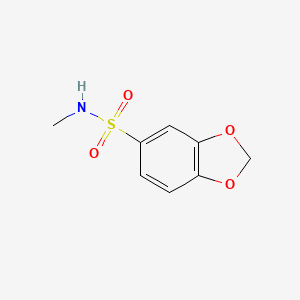
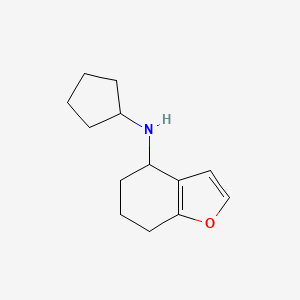
![2-[(Dimethylamino)methylidene]-6-methyl-2,3-dihydro-1H-inden-1-one](/img/structure/B13300122.png)
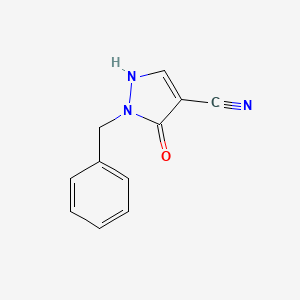
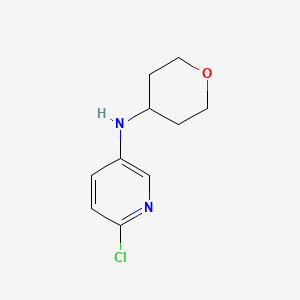
![Potassium 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B13300152.png)
